N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide
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Overview
Description
N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide is an organic compound known for its unique chemical structure and properties It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide typically involves the reaction of nitriles with tert-butyl benzoate in the presence of a catalyst. One efficient method involves using 2 mol% zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) at 50°C under solvent-free conditions . The reaction mixture is heated until completion, as monitored by thin-layer chromatography (TLC), and then quenched with water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butyl-2-nitro-phenyl)-4-chloro-benzamide
- 4-tert-Butyl-N-(4-chloro-2-nitrophenyl)benzamide
- N-tert-Butyl-2-chloro-benzamide
Uniqueness
N-tert-Butyl-2-(4-chloro-3-nitrobenzoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63292-95-5 |
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Molecular Formula |
C18H17ClN2O4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-chloro-3-nitrobenzoyl)benzamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-18(2,3)20-17(23)13-7-5-4-6-12(13)16(22)11-8-9-14(19)15(10-11)21(24)25/h4-10H,1-3H3,(H,20,23) |
InChI Key |
MWQVGIUVJVXYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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